molecular formula C18H19BrClN3O B2934439 5-bromo-2-chloro-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]benzamide CAS No. 2319835-74-8

5-bromo-2-chloro-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]benzamide

Cat. No.: B2934439
CAS No.: 2319835-74-8
M. Wt: 408.72
InChI Key: VBUTYSQLWSUNAI-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]benzamide is a complex organic compound that features a benzamide core substituted with bromine and chlorine atoms, as well as a pyrazole moiety

Preparation Methods

The synthesis of 5-bromo-2-chloro-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]benzamide typically involves multiple steps. One common route includes the following steps:

    Formation of the Benzamide Core: The benzamide core is synthesized by reacting 5-bromo-2-chlorobenzoic acid with an appropriate amine under suitable conditions.

    Introduction of the Pyrazole Moiety: The pyrazole ring is introduced through a cyclization reaction involving hydrazine and a diketone precursor.

    Final Coupling: The final step involves coupling the benzamide core with the pyrazole moiety using a suitable coupling reagent, such as EDCI or DCC, under mild conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

5-bromo-2-chloro-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced using common reagents like potassium permanganate or sodium borohydride, respectively.

    Cyclization Reactions: The pyrazole moiety can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-bromo-2-chloro-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a drug candidate due to its ability to interact with various biological targets.

    Material Science: The compound can be used in the synthesis of advanced materials with unique properties, such as conductive polymers.

    Biological Studies: It is used as a probe to study the function of specific enzymes and receptors in biological systems.

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, leading to modulation of their activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 5-bromo-2-chloro-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]benzamide include:

    5-bromo-2-chloropyridine: A simpler analog with similar halogen substitutions.

    5-bromo-4-chloro-3-indolyl N-acetyl-β-D-galactosaminide: A compound with a similar halogenated aromatic core but different functional groups.

    5-bromo-2-chloropyrimidine: Another analog with a pyrimidine ring instead of a benzamide core.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrazole moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-bromo-2-chloro-N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrClN3O/c19-13-5-6-15(20)14(9-13)18(24)21-7-8-23-17(12-3-4-12)10-16(22-23)11-1-2-11/h5-6,9-12H,1-4,7-8H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBUTYSQLWSUNAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNC(=O)C3=C(C=CC(=C3)Br)Cl)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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